molecular formula C13H17ClN2 B13707974 2-Amino-3,8-diethylquinoline hydrochloride CAS No. 1172059-12-9

2-Amino-3,8-diethylquinoline hydrochloride

Cat. No.: B13707974
CAS No.: 1172059-12-9
M. Wt: 236.74 g/mol
InChI Key: KOBXZARBXPMFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,8-diethylquinoline hydrochloride is a functionalized quinoline derivative supplied for research and development purposes. Quinoline scaffolds, particularly those with amino and alkyl substituents, are recognized as privileged structures in medicinal and materials chemistry due to their diverse biological activities and metal-chelating properties . Researchers utilize these compounds as key synthons for constructing complex molecular hybrids, such as tricyclic pyrimidoquinolines, which are investigated for their anticancer, antibacterial, anti-inflammatory, and antimalarial activities . The structural motif of an amino group on the quinoline core is frequently employed in developing corrosion inhibitors, where theoretical calculations help elucidate binding mechanisms on metal surfaces . Furthermore, the ethyl groups at the 3 and 8 positions may influence the molecule's lipophilicity and biomembrane affinity, parameters critical in early-stage drug discovery for optimizing pharmacokinetic properties . This compound is presented as a building block for synthesizing novel heterodimeric molecules, where combining multiple pharmacophores can lead to synergistic effects and new bioactive agents . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1172059-12-9

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3,8-diethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H

InChI Key

KOBXZARBXPMFGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)N)CC.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 2 Amino 3,8 Diethylquinoline Hydrochloride

Established Synthetic Pathways for the Quinoline (B57606) Ring System Relevant to 2-Amino-3,8-diethylquinoline Hydrochloride

The construction of the quinoline scaffold is a well-established field in organic synthesis, with numerous named reactions developed over the past century. These methods offer various routes to substituted quinolines, some of which can be adapted for the synthesis of precursors to this compound.

Classical Cyclization Reactions

Several classical methods provide the foundational strategies for quinoline ring synthesis. These reactions typically involve the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization and aromatization. The choice of starting materials dictates the substitution pattern of the resulting quinoline.

Reaction NameReactantsProduct TypeRelevance to 2-Amino-3,8-diethylquinoline Synthesis
Skraup Synthesis Aniline (B41778), glycerol, sulfuric acid, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesCould be used to synthesize a diethylaniline precursor, but does not directly yield the 2-amino-3-ethyl pattern. acs.orglibretexts.org
Friedländer Synthesis 2-aminobenzaldehyde (B1207257) or 2-aminoketone, compound with an α-methylene group2,3-disubstituted quinolinesHighly relevant. A 2-aminoaryl ketone with a 3-ethyl substituent could react with a reagent providing the 2-amino and 3-ethyl groups. ias.ac.inresearchgate.net
Conrad-Limpach Synthesis Anilines, β-ketoesters4-hydroxyquinolinesLess direct for the target compound as it yields a 4-hydroxyquinoline. google.com
Doebner-Von Miller Reaction Aniline, α,β-unsaturated carbonyl compound2- and/or 4-substituted quinolinesCould potentially be adapted using a substituted aniline and a tailored α,β-unsaturated carbonyl to introduce the ethyl groups. google.com
Combes Synthesis Anilines, β-diketones2,4-disubstituted quinolinesCould be a potential route if a suitable diethyl-substituted aniline and β-diketone are used. google.com

The Skraup synthesis , one of the oldest methods, involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orglibretexts.org While robust, it is often a violent reaction and typically yields quinolines without substitution on the pyridine (B92270) ring, making it less ideal for the direct synthesis of the target compound. acs.org The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones, allowing for the introduction of substituents on the pyridine ring. google.com

The Friedländer synthesis is arguably one of the most direct and versatile methods for preparing substituted quinolines. ias.ac.inresearchgate.net This reaction condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active α-methylene group. ias.ac.inresearchgate.net For the synthesis of 2-Amino-3,8-diethylquinoline, a potential starting material would be a 2-amino-3-ethylaryl ketone.

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). google.com The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone. google.com The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. google.com

Modern Catalytic and Green Chemistry Approaches in Aminoquinoline Synthesis

While classical methods are foundational, they often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. msu.edu Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methodologies.

Recent advancements in quinoline synthesis include:

Metal-catalyzed reactions: Transition metals like palladium, copper, and rhodium are used to catalyze C-H activation and cross-coupling reactions, enabling more direct and regioselective functionalization of pre-formed quinoline rings or in one-pot syntheses. mdpi.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Friedländer synthesis. researchgate.net

Green catalysts and solvents: The use of solid acid catalysts, ionic liquids, and greener solvents like water or ethanol (B145695) minimizes the environmental impact of quinoline synthesis.

For the synthesis of 2-aminoquinolines specifically, modern approaches often involve metal-catalyzed dehydrogenative condensation/coupling reactions. For instance, nickel(II) catalysts have been employed for the synthesis of various polysubstituted quinolines and 2-aminoquinolines from readily available starting materials under relatively mild conditions.

Functionalization Strategies for the Introduction of Amino and Alkyl Substituents at Specific Quinoline Positions

Achieving the specific 2-amino-3,8-diethyl substitution pattern on the quinoline ring requires precise control over the regioselectivity of the functionalization reactions. This can be accomplished either by using appropriately substituted starting materials in a classical cyclization reaction or by the selective post-synthetic modification of a quinoline core.

Stereoselective and Regioselective Synthesis of this compound Analogues

A plausible synthetic route to 2-Amino-3,8-diethylquinoline could involve a modified Friedländer synthesis. This would start with a 2-aminoaryl ketone that already contains an ethyl group at the position that will become C8 of the quinoline ring. Reaction of this ketone with a reagent that can provide the C2-amino and C3-ethyl groups would lead to the desired core structure.

Alternatively, modern C-H activation strategies offer a powerful tool for the regioselective introduction of substituents. For the introduction of the C8-ethyl group, transition metal catalysis, particularly with rhodium(III) or cobalt(III), has been shown to be effective for the C8-alkylation of quinoline N-oxides. acs.orgacs.orgskku.edunih.govnih.gov The N-oxide acts as a directing group, guiding the catalyst to the C8 position. Subsequent removal of the N-oxide would yield the C8-alkylated quinoline.

The introduction of the 2-amino and 3-ethyl groups could potentially be achieved through a multi-component reaction or a stepwise functionalization of a pre-formed 8-ethylquinoline. The synthesis of 2,3-disubstituted quinolines has been achieved through various methods, including those involving ketenimine or carbodiimide (B86325) intermediates. nih.gov

Derivatization of the Quinoline Nitrogen and Peripheral Ethyl Groups

The quinoline nitrogen, being a basic site, can be readily derivatized. Alkylation of the nitrogen to form quaternary quinolinium salts is a common reaction. This can be achieved using alkyl halides. Such derivatization can alter the electronic properties and biological activity of the molecule.

The peripheral ethyl groups on the quinoline ring can also be functionalized, although this is generally more challenging than modifying the ring itself. The benzylic-like protons on the carbon adjacent to the ring are more reactive and can be a site for radical halogenation or oxidation under certain conditions. msu.edu The ethyl group is an ortho-, para-director in electrophilic aromatic substitution reactions, which could influence further substitution on the benzene (B151609) portion of the quinoline ring, although the directing effects of the heterocyclic ring itself are often dominant. gauthmath.com

Preparation and Characterization of Hydrochloride Salts for Research Applications

For many research applications, particularly in biological studies, quinoline derivatives are often converted to their hydrochloride salts to improve their solubility in aqueous media and enhance their stability.

The preparation of this compound would typically involve dissolving the free base form of the compound in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent to remove any excess acid, and dried.

The characterization of the hydrochloride salt is crucial to confirm its formation and purity. This is typically done using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Spectroscopy Protonation of the quinoline nitrogen leads to a downfield shift of the signals for the protons on the heterocyclic ring due to the increased electron-withdrawing effect of the positively charged nitrogen. The N-H proton of the quinolinium ion may be observable, often as a broad signal. chemicalbook.comuncw.edu
¹³C NMR Spectroscopy Similar to ¹H NMR, the carbon signals of the heterocyclic ring, particularly those adjacent to the nitrogen, will experience a downfield shift upon protonation.
FTIR Spectroscopy The formation of the ammonium (B1175870) salt will result in the appearance of a broad absorption band in the 2400-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibration. Bending vibrations for the N⁺-H group may also be observed. researchgate.netresearchgate.net
Elemental Analysis The elemental composition (C, H, N, Cl) of the synthesized salt should match the calculated theoretical values for the molecular formula C₁₃H₁₇ClN₂.

By comparing the spectra of the free base with that of the hydrochloride salt, the successful formation of the salt can be unequivocally confirmed.

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Amino 3,8 Diethylquinoline Hydrochloride and Its Derivatives

Elucidation of Key Structural Motifs Governing Biological Activity

The biological activity of 2-aminoquinoline (B145021) derivatives is intricately linked to their molecular architecture. Variations in substituent groups at different positions on the quinoline (B57606) ring can significantly modulate their pharmacological effects.

The amino group at the 2-position of the quinoline scaffold is a critical determinant of biological activity. This functional group can act as a hydrogen bond donor, facilitating interactions with biological macromolecules such as proteins and nucleic acids. The basicity of this amino group also allows for the formation of salts, like the hydrochloride salt, which can influence the compound's solubility and bioavailability.

In various studies of 2-aminoquinoline derivatives, the presence of the 2-amino group has been associated with a range of biological effects, including antimicrobial and anticancer properties. It is hypothesized that this group is essential for the initial binding event with the target molecule, anchoring the compound in the active site and allowing for further interactions that drive the biological response.

The substitution of ethyl groups at positions 3 and 8 of the quinoline ring introduces specific steric and electronic properties that can fine-tune the compound's activity. While direct studies on 2-Amino-3,8-diethylquinoline hydrochloride are limited, the effects of alkyl substitutions on the quinoline core have been documented for related compounds.

The ethyl group at position 8 can also modulate the molecule's physical and chemical properties. Its presence can impact the electronic distribution within the quinoline ring system and introduce steric hindrance that may favor binding to specific receptor or enzyme pockets while preventing binding to others. This could be a key factor in the compound's selectivity for its biological target.

Table 1: Inferred Influence of Substituents on the Biological Profile of this compound

Structural Feature Position Postulated Influence on Biological Activity
Amino Group 2 Primary site for hydrogen bonding with biological targets. Essential for initial binding and anchoring.
Ethyl Group 3 Modulates the conformation of the 2-amino group. Increases lipophilicity, potentially aiding in membrane translocation.
Ethyl Group 8 Introduces steric bulk, which may enhance target selectivity. Affects the electronic properties of the quinoline ring.
Hydrochloride Salt N/A Improves aqueous solubility and aids in formulation.

The nitrogen atom within the quinoline heterocycle plays a pivotal role in the molecule's interaction with biological targets. nih.gov As a Lewis base, this nitrogen can participate in hydrogen bonding with acidic residues in a protein's active site. nih.gov Its ability to be protonated is crucial, as the resulting cationic charge can form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, within a binding pocket. nih.gov

Molecular Mechanisms of Action in Preclinical and In Vitro Models

The therapeutic potential of 2-aminoquinoline derivatives stems from their ability to interact with specific biomolecules and modulate key cellular pathways.

While the specific biomolecular target of this compound is not definitively established, research on related aminoquinolines suggests several potential targets.

DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives have been shown to intercalate into DNA, disrupting its replication and transcription. This mechanism is often associated with anticancer activity. Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during various cellular processes. Inhibition of these enzymes leads to DNA damage and ultimately cell death.

Enzyme Inhibition: The 2-aminoquinoline scaffold has been identified as a privileged structure in drug discovery, with derivatives showing inhibitory activity against a range of enzymes, including kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Receptor Binding: Depending on the substitution pattern, quinoline derivatives can bind to various receptors, modulating their activity. For instance, some quinoline-based compounds have been investigated as antagonists for specific G protein-coupled receptors.

Table 2: Potential Biomolecular Targets of 2-Aminoquinoline Derivatives

Biomolecular Target Potential Mechanism of Action Associated Biological Effect
DNA Intercalation between base pairs, disrupting DNA processes. Anticancer, Antimicrobial
Topoisomerase II Inhibition of enzyme activity, leading to DNA strand breaks. Anticancer
Protein Kinases Competitive or allosteric inhibition of kinase activity. Anticancer, Anti-inflammatory
G Protein-Coupled Receptors Antagonism or agonism of receptor signaling. Various therapeutic effects

The interaction of 2-aminoquinoline derivatives with their biomolecular targets can trigger a cascade of downstream cellular events, leading to the modulation of critical signaling pathways.

Apoptosis Induction: A common mechanism of action for anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. This can be initiated through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic process. Some studies have shown that aminoquinolines can induce apoptosis by causing mitochondrial dysfunction and the release of pro-apoptotic factors.

Cell Cycle Regulation: Many cytotoxic agents, including some quinoline derivatives, exert their effects by arresting the cell cycle at specific checkpoints. This prevents cancer cells from proliferating and can ultimately lead to their demise. The specific phase of the cell cycle that is affected can depend on the compound's mechanism of action.

Inhibition of Signaling Pathways: As mentioned, the inhibition of protein kinases is a key mechanism for many targeted therapies. By blocking the activity of kinases involved in pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, 2-aminoquinoline derivatives can inhibit cancer cell growth and proliferation.

Mechanistic Studies of Anti-infective Activity (e.g., Antibacterial, Antimalarial, Antiviral Action)

The anti-infective mechanisms of 2-aminoquinoline derivatives are a subject of significant research, focusing on their action against a range of pathogens. While direct mechanistic studies on this compound are not extensively detailed in the available literature, the mechanisms of structurally related quinoline and quinoxaline (B1680401) compounds provide a strong basis for understanding its potential modes of action.

Antimalarial Action: The most well-documented anti-infective property of the aminoquinoline class is its antimalarial activity, particularly for 8-aminoquinolines like primaquine (B1584692) and tafenoquine. nih.gov The mechanism of action (MoA) for these compounds is described as a two-step biochemical relay.

Metabolic Activation: The first step involves the metabolic generation of redox-active metabolites from the parent aminoquinoline compound.

Oxidative Stress: The second step, which leads to parasite killing, is the production of hydrogen peroxide (H₂O₂) through the cycling of these redox-active metabolites.

This mechanism suggests that the antimalarial effect is not exerted by the drug itself but by its metabolites, which induce lethal oxidative stress within the parasite. While mefloquine, another quinoline antimalarial, has a less understood mechanism, it is believed to act as a blood schizonticide, potentially by targeting the 80S ribosome of Plasmodium falciparum and inhibiting protein synthesis. drugbank.com

Antibacterial Action: Research into related C-2 amine-substituted quinoxaline analogues reveals insights into potential antibacterial mechanisms. Structure-activity relationship (SAR) studies indicate that the presence of a primary or secondary amino group, such as that in this compound, can significantly influence antibacterial potency and spectrum. nih.gov It is proposed that the amino residue can form a cation configuration. nih.gov This cationic nature is believed to be advantageous in overcoming bacterial resistance mechanisms. nih.gov For instance, certain amino-substituted quinoxalines have demonstrated bactericidal action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antiviral Action: Studies on various quinoline and isoquinoline (B145761) derivatives have pointed to several potential antiviral mechanisms. Some 8-hydroxyquinoline (B1678124) derivatives appear to act at an early stage of the virus lifecycle, reducing the intracellular production of viral envelope glycoproteins and thus lowering the yield of infectious virions. nih.gov Another synthesized isoquinoline derivative, 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione, was found to inhibit the replication of herpes simplex virus type 1 (HSV-1) and vaccinia virus. nih.gov This inhibition was reversible upon removal of the drug and did not involve a direct virucidal effect. nih.gov The antiviral activity appears to be influenced by the lipophilicity and electron-withdrawing properties of substituents on the molecule. nih.gov

Table 1: Summary of Potential Anti-infective Mechanisms Based on Related Compounds

ActivityProposed MechanismExample Compound Class/DerivativeReference
AntimalarialMetabolic activation to redox-active metabolites that generate H₂O₂, causing oxidative stress.8-Aminoquinolines (Primaquine, Tafenoquine)
AntimalarialInhibition of protein synthesis via targeting the parasite's 80S ribosome.Mefloquine drugbank.com
AntibacterialFormation of a cation configuration by the amino residue, which helps to avoid bacterial resistance.C-2 Amine-Substituted Quinoxalines nih.gov
AntiviralActs at an early stage of the virus lifecycle, reducing viral glycoprotein (B1211001) production.8-Hydroxyquinolines nih.gov
AntiviralInhibition of viral replication.5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione nih.gov

Investigation of Anti-inflammatory and Immunomodulatory Mechanisms

The quinoline scaffold is a key feature in many compounds investigated for anti-inflammatory and immunomodulatory effects. The mechanisms are often multifaceted, involving the inhibition of pro-inflammatory enzymes, modulation of signaling pathways, and regulation of cytokine production.

Inhibition of Inflammatory Enzymes and Mediators: A primary mechanism for anti-inflammatory action involves the inhibition of enzymes in the arachidonic acid pathway. Studies on related heterocyclic compounds show inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which are critical for the production of inflammatory prostaglandins. nih.govmdpi.com Furthermore, inhibition of 5-lipoxygenase (5-LOX), which is involved in producing leukotrienes, has also been observed. mdpi.com

Derivatives of related structures, such as indoloquinolines and triazinoquinazolines, have been shown to reduce levels of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com This reduction can occur through the inhibition of inducible nitric oxide synthase (iNOS) expression. mdpi.com

Modulation of Signaling Pathways and Cytokine Production: A crucial aspect of the immunomodulatory and anti-inflammatory effects of these compounds is their ability to interfere with intracellular signaling pathways. A key target is the nuclear factor kappa-B (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov By inactivating NF-κB, these compounds can downregulate the production of numerous pro-inflammatory mediators. nih.govmdpi.com Modulation of the mitogen-activated protein kinase (MAPK) pathway is another significant mechanism. mdpi.com

This modulation of signaling pathways leads to a direct impact on cytokine production. Studies have shown that quinoline-related compounds can significantly decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.commdpi.com

Immunomodulatory Effects on Immune Cells: Beyond general anti-inflammatory actions, some related compounds exhibit specific immunomodulatory effects. For instance, 2-amino-3H-phenoxazin-3-one was found to promote the polarization of CD4(+) T helper (Th) cells towards the anti-inflammatory Th2 phenotype. nih.gov This was achieved by increasing the secretion of the anti-inflammatory cytokine IL-4 and down-regulating the production of IL-12, a key cytokine for Th1 differentiation. nih.gov This suggests a potential for derivatives of this compound to not just suppress inflammation but also actively shift the immune response towards a less inflammatory state.

Table 2: Summary of Potential Anti-inflammatory and Immunomodulatory Mechanisms

MechanismSpecific ActionExample Compound Class/DerivativeReference
Enzyme InhibitionInhibition of COX-1 and COX-2 enzymes.2-amino-3H-phenoxazin-3-one nih.gov
Reduction of nitric oxide (NO) and iNOS expression.Indoloquinolines, Triazinoquinazolines nih.govmdpi.com
Signaling Pathway ModulationInhibition of NF-κB activation.Indoloquinolines nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) pathways.Polyphenols (General Mechanism) mdpi.com
Cytokine RegulationDecreased production of pro-inflammatory cytokines (IL-1β, IL-6).2-amino-3H-phenoxazin-3-one, Indoloquinolines nih.govnih.gov
Increased secretion of anti-inflammatory cytokine IL-4.2-amino-3H-phenoxazin-3-one nih.gov
T-Cell PolarizationPromotes differentiation towards the anti-inflammatory Th2 phenotype.2-amino-3H-phenoxazin-3-one nih.gov

Preclinical Biological Evaluation of 2 Amino 3,8 Diethylquinoline Hydrochloride and Analogues

In Vitro Efficacy Assessments in Relevant Cell Culture Models

In vitro studies form the cornerstone of preclinical evaluation, offering a controlled environment to assess the biological activity of a compound at the cellular and molecular level. For 2-aminoquinoline (B145021) analogues, a battery of tests is employed to determine their spectrum of activity against pathogens and cancer cells, as well as their influence on immunological and enzymatic pathways.

The antimicrobial potential of quinoline (B57606) derivatives has been a subject of extensive research, leading to the development of numerous antibacterial agents. mdpi.com Analogues of 2-aminoquinoline are synthesized and evaluated for their activity against a panel of clinically relevant pathogenic microbes. The primary method for assessing potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Novel quinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For instance, certain novel quinoline compounds demonstrated potent broad-spectrum antimicrobial activity with MIC values in the range of 0.66-3.98 μg/ml against bacteria and fungi. nih.gov Specifically, activity has been documented against Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov Fungal strains such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans have also been included in these screening panels. nih.gov Furthermore, some quinoxaline-based compounds, which are structurally related to quinolines, have shown good to moderate antibacterial activity against S. aureus (MICs of 4–16 μg mL−1) and B. subtilis (MICs of 8–32 μg mL−1). nih.gov

Compound ClassOrganismMIC (µg/mL)
Novel Quinoline DerivativesBacteria & Fungi0.66 - 5.29
Quinoxaline (B1680401) AnaloguesS. aureus4 - 16
Quinoxaline AnaloguesB. subtilis8 - 32
Quinoxaline AnaloguesMRSA8 - 32
Quinoxaline AnaloguesE. coli4 - 32

This table presents a summary of Minimum Inhibitory Concentrations (MICs) for various quinoline and quinoxaline analogues against different pathogenic microorganisms, based on available research data. nih.govnih.gov

The antiproliferative properties of 2-aminoquinoline analogues are a significant area of investigation. These compounds are screened against a diverse panel of human cancer cell lines to identify potential anticancer agents. The efficacy is typically quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell proliferation.

Studies have shown that 2-substituted-4-amino-6-halogenquinolines exhibit good to excellent antiproliferative activity against various human cancer cell lines, including H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric). nih.gov For example, one promising compound demonstrated IC50 values of 0.03 μM, 0.55 μM, 0.33 μM, and 1.24 μM against these cell lines, respectively. nih.gov Similarly, other aminoquinoline derivatives have shown potent activities against the A375 human melanoma cell line, with some compounds exhibiting IC50 values as low as 0.77 and 0.79 μM. nih.gov The screening panels often include a wide array of cell lines to assess the breadth of activity, such as those from breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC3), and cervical adenocarcinoma (HeLa). nih.govmdpi.com

Compound ClassCell LineCancer TypeIC50 (µM)
2-substituted-4-amino-6-halogenquinolinesH-460Lung0.03
HT-29Colon0.55
HepG2Liver0.33
SGC-7901Gastric1.24
Aminoquinoline DerivativesA375Melanoma0.77 - 0.79
2-amino-4-Anilinoquinazoline DerivativesPC3Prostate6.6
HT29Colon6.7
MCF7Breast4.9

This table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-aminoquinoline analogues against a selection of human cancer cell lines. nih.govnih.gov

The potential for 2-aminoquinoline analogues to modulate the immune system or exert anti-inflammatory effects is evaluated through various functional assays. These assays can measure the production of inflammatory mediators or assess the compound's effect on immune cell function.

Analogues such as quinoxaline derivatives have been shown to possess anti-inflammatory activity by reducing leukocyte migration and inhibiting chemotaxis. nih.gov This action leads to a significant reduction in the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov In studies using models of inflammation, such as carrageenan-induced pleural cavity inflammation in rats, phagocytic cells (macrophages, monocytes, and neutrophils) are used to study the effects of compounds on inflammatory processes. nih.gov Some heterocyclic amines, structurally related to quinolines, are known to be activated by these inflammatory cells. nih.gov Other research on compounds like gamma-(2-aminoethylamino)-2-butyrothienone has demonstrated potent inhibitory effects on primary inflammation and the ability to inhibit suppressor cells that are active during inflammatory conditions like adjuvant-induced disease. nih.gov These findings suggest that amino-substituted heterocyclic compounds can have significant immunomodulatory and anti-inflammatory properties. nih.gov

To elucidate the mechanism of action, 2-aminoquinoline analogues are tested for their ability to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are well-established targets for quinolone antibiotics. nih.gov They are essential for DNA replication, and their inhibition leads to bacterial cell death. nih.govmdpi.com Biochemical assays are performed to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For example, a potent quinoline derivative was found to have a significant inhibitory activity against E. coli DNA gyrase, with an IC50 value of 3.39 μM. nih.gov Molecular docking studies are often used in conjunction with these assays to understand the binding interactions between the compounds and the active site of the enzymes. mdpi.comnih.gov Quinolones act by stabilizing the enzyme-DNA cleavage complex, effectively poisoning the enzyme and leading to lethal double-stranded DNA breaks. nih.govnih.gov

Topoisomerase I/IIα: In cancer therapy, human topoisomerases are important targets. nih.gov Topoisomerase IIα is particularly relevant as it is highly expressed in proliferating cancer cells. nih.gov Assays measuring the relaxation of supercoiled plasmid DNA are used to screen for inhibitory activity. nih.gov Certain acridine-thiosemicarbazone derivatives, which share a heterocyclic scaffold with quinolines, have shown significant inhibition of topoisomerase IIα, with some compounds inhibiting the enzyme by 74-79% at a concentration of 100 µM. nih.gov

Cytochrome P450 (CYP) Isoforms: The potential for drug-drug interactions is assessed by evaluating the inhibition of major human CYP P450 enzymes, which are responsible for the metabolism of a vast number of drugs. biomolther.org Luminescence-based or fluorescence-based assays are used to determine the IC50 values of compounds against key isoforms like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4. nih.govresearchgate.net Some amine stimulants found in dietary supplements have been shown to be potent inhibitors of CYP2D6, with IC50 values as low as 0.14 μM. nih.gov Certain heterocyclic amines can also act as competitive inhibitors of CYP P450 IA1 and IA2. nih.gov This screening is crucial to predict how a new compound might affect the metabolism of co-administered drugs.

Enzyme TargetCompound ClassResult
DNA Gyrase (E. coli)Novel Quinoline DerivativeIC50 = 3.39 µM
Topoisomerase IIαAcridine-Thiosemicarbazone Derivatives74-79% inhibition at 100 µM
CYP2D6Coclaurine (analogue)IC50 = 0.14 µM
CYP P450 IA1/IA2MeIQ (analogue)Competitive inhibition

This table provides a summary of the inhibitory activities of 2-aminoquinoline analogues and related heterocyclic compounds against key enzymatic targets. nih.govnih.govnih.govnih.gov

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of 2-aminoquinoline analogues proceeds to in vivo studies using animal models. These studies are indispensable for assessing the therapeutic efficacy of a compound in a complex biological system, providing a bridge between laboratory research and clinical application. probiocdmo.com

To test the efficacy of 2-aminoquinoline analogues in vivo, researchers utilize well-established, disease-specific animal models that mimic human conditions.

Infectious Disease Models: For assessing antibacterial potency, mouse models of infection are commonly used. The efficacy of a compound is often measured by its Protective Dose 50 (PD50), the dose required to protect 50% of the animals from a lethal infection. For example, a novel 3-quinolinecarboxylic acid derivative demonstrated an in vivo PD50 of 1.0 mg/kg when administered orally and 0.6 mg/kg via subcutaneous injection in mice infected with Escherichia coli. nih.gov

Xenograft Models for Oncology: In oncology research, xenograft models are the gold standard for preclinical efficacy testing. nih.gov These models involve the implantation of human cancer cells (cell line-derived xenografts, CDX) or fragments of a patient's tumor (patient-derived xenografts, PDX) into immunocompromised mice (e.g., nude or SCID mice). nih.govjax.orgpharmacologydiscoveryservices.com The tumor cells can be implanted subcutaneously for easy monitoring of tumor growth or orthotopically (in the organ of origin) to better replicate the tumor microenvironment. probiocdmo.comnih.gov Once tumors are established, animals are treated with the test compound, and efficacy is evaluated by measuring the inhibition of tumor growth over time compared to a vehicle control group. jax.org These studies are crucial for evaluating a potential anticancer drug's ability to affect tumor growth in a living organism. altogenlabs.com

Pharmacodynamic Characterization in Animal Systems

No studies detailing the pharmacodynamic properties or mechanism of action of 2-Amino-3,8-diethylquinoline hydrochloride in animal systems were identified.

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Animal Models

Investigation of Absorption and Distribution Kinetics in Animal Tissues

Information regarding the absorption and tissue distribution kinetics of this compound in any animal model is not available in the reviewed literature.

Identification of Metabolic Transformations and Metabolite Profiling in Animal Systems

There are no available studies that identify the metabolic pathways, biotransformations, or metabolite profiles of this compound in animal systems.

Characterization of Excretion Pathways in Animal Models

No data exists characterizing the routes and rates of excretion (e.g., urinary, fecal, biliary) for this compound in animal models.

Computational and Theoretical Approaches in 2 Amino 3,8 Diethylquinoline Hydrochloride Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand (potential drug) with its biological target, typically a protein or enzyme. ijprajournal.commdpi.com

In the context of quinoline (B57606) derivatives, molecular docking is used to understand how these compounds interact with the active sites of their targets. For instance, in a study on new quinoline-thiazole hybrids as potential antileukemic agents, molecular docking calculations were performed against the human Bcr-Abl1 tyrosine kinase. The results, showing ligand-receptor interaction energies ranging from –7.2 to –8.9 kcal/mol, suggested that the compounds could effectively interact with the enzyme's active site. scielo.br Similarly, docking studies on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives identified P. falciparum lactate (B86563) dehydrogenase as a potential molecular target in the search for new antimalarial agents. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the flexibility of the protein. nih.gov For example, a 100-nanosecond MD simulation was used to confirm the stability of newly designed quinoline derivatives within the active site of a serine/threonine protein kinase, a target for anticancer drugs. mdpi.comnih.gov

Table 1: Example of Molecular Docking Results for Quinoline Derivatives Against Bcr-Abl1 Tyrosine Kinase

Compound Binding Energy (kcal/mol) Key Interacting Residues
Rebastinib (Standard) -17.3 Met318, Glu286
Hybrid 1a -8.9 Met318, Glu286
Hybrid 1d -7.5 Met318, Glu286
Hybrid 1e -8.1 Glu286
Hybrid 1g -7.2 -

Data sourced from a study on quinoline-thiazole hybrids. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that influence a compound's efficacy, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. nih.gov

For quinoline compounds, various QSAR studies have been successfully conducted. In one such study, a 3D-QSAR model was developed for a series of 33 quinoline derivatives with anti-gastric cancer activity. mdpi.comnih.gov The model, which used the Comparative Molecular Field Analysis (CoMFA) approach, demonstrated good predictive power with a high correlation coefficient (R² = 0.931 for the training set and 0.875 for the test set). mdpi.comnih.gov The contour maps generated from this model revealed which structural modifications would be beneficial for enhancing anticancer properties, leading to the design of five new, more active compounds. mdpi.comresearchgate.net

Another study on quinoline Schiff bases as inhibitors of enoyl acyl carrier protein reductase for anti-tuberculosis activity also developed robust CoMFA and CoMSIA models. dovepress.com These models highlighted the importance of the quinoline ring and other structural features for the observed biological activity. dovepress.com

Table 2: Statistical Parameters of a 3D-QSAR (CoMFA) Model for Quinoline Derivatives

Parameter Value Description
R² (Training Set) 0.931 Coefficient of determination, indicating the goodness of fit for the training data.
Q² (Cross-validation) 0.625 Cross-validated correlation coefficient, indicating the model's internal predictive ability.
R² (Test Set) 0.875 Coefficient of determination for the external test set, indicating the model's external predictive ability.

Statistical values from a CoMFA study on quinoline derivatives with anti-gastric cancer activity. mdpi.comnih.gov

De Novo Design and Virtual Screening for Novel Aminoquinoline Structures with Enhanced Efficacy

De novo design and virtual screening are computational strategies used to explore vast chemical spaces and identify novel molecular structures with desired biological activity. ijprajournal.comnih.gov Virtual screening involves computationally testing large libraries of existing compounds against a biological target to find potential "hits". nih.gov De novo design, on the other hand, involves building new molecular structures from scratch, often guided by the structural information of the target's binding site or a QSAR model.

These techniques are frequently applied to the quinoline scaffold due to its wide range of pharmacological effects. mdpi.com For instance, a ligand-based drug design approach, informed by a 3D-QSAR model, was used to develop new quinoline derivatives as potential anticancer agents. mdpi.comnih.gov The insights from the QSAR model guided the structural modifications, leading to the design of novel compounds with improved predicted activity. researchgate.net

Structure-based virtual screening has also been employed to identify new uses for existing quinoline-based drugs. In one study, a library of over one hundred FDA-approved quinoline drugs was screened against various protein targets of the SARS-CoV-2 virus to identify potential inhibitors for viral entry and replication. nih.gov This approach allows for the rapid identification of promising candidates for drug repurposing. nih.gov

The combination of these computational methods—from predicting ligand-target interactions and optimizing structures with QSAR to assessing drug-likeness with ADME models and discovering new scaffolds through virtual screening—forms a powerful, integrated pipeline for the modern drug discovery process involving quinoline-based compounds. nih.gov

Advanced Analytical Methodologies for 2 Amino 3,8 Diethylquinoline Hydrochloride and Its Metabolites

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of 2-Amino-3,8-diethylquinoline hydrochloride and its metabolites from complex mixtures, such as biological fluids and tissues. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a common approach. A C18 column is typically employed, offering good separation for compounds with moderate polarity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to achieve optimal separation.

A representative HPLC method for the analysis of a related aminoquinoline is presented in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1 M Trichloroacetic Acid, pH 1.7
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Detection UV at 355 nm
Injection Volume 20 µL

This table presents a typical HPLC method for the analysis of amino-containing compounds after derivatization, which enhances UV absorbance and chromatographic retention. Such a method could be adapted for this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. This technique is particularly valuable for measuring low concentrations of this compound and its metabolites in preclinical samples. The separation is typically achieved using a reversed-phase column, similar to HPLC. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion of the analyte and a characteristic product ion, significantly reducing background noise and improving quantification accuracy. frontiersin.org Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources for such analyses. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. This technique can be useful for the identification of certain metabolites or related impurities. The separation is achieved on a capillary column, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to characterize this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the protons of the two ethyl groups, and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the quinoline core. The ethyl groups would each exhibit a characteristic quartet and triplet pattern.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the quinoline ring and the ethyl substituents. The chemical shifts of these signals provide further confirmation of the molecular structure. For related aminoquinoline compounds, characteristic signals for the carbon atoms of the quinoline ring are observed in the range of approximately 100-160 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and ethyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1450-1650 cm⁻¹ region), and C-N stretching vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to exhibit characteristic absorption maxima. For a related compound, 2-amino-3,5-dibromopyridine, a broad absorption band at 255 nm is observed. bas.bg The position and intensity of these bands are influenced by the substitution pattern on the quinoline ring.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals for aromatic protons, two distinct ethyl groups (quartets and triplets), and amino protons.
¹³C NMR Resonances for all carbon atoms, including those of the quinoline core and ethyl substituents.
IR Spectroscopy N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring).
UV-Vis Spectroscopy Characteristic absorption maxima corresponding to the electronic transitions of the substituted quinoline system.

This table summarizes the expected spectroscopic features based on the known properties of similar chemical structures.

Advanced Bioanalytical Methods for Preclinical Sample Analysis

Beyond standard quantitative techniques, advanced bioanalytical methods are employed to gain deeper insights into the behavior of this compound in biological systems. Mass Spectrometry Imaging (MSI) is a powerful technique in this regard.

Emerging Research Frontiers and Future Perspectives for 2 Amino 3,8 Diethylquinoline Hydrochloride

Exploration of Novel Therapeutic Applications Based on Expanded Mechanistic Understanding

There is no available research detailing the mechanistic understanding of 2-Amino-3,8-diethylquinoline hydrochloride. For its parent class, aminoquinolines, research has identified various biological activities. For instance, some 4-aminoquinoline (B48711) derivatives are known to have applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. However, without specific studies on the diethyl derivative, any discussion of its therapeutic potential would be purely speculative.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Models

The development of advanced drug delivery systems is contingent on initial findings of a compound's therapeutic efficacy and pharmacokinetic profile. As there are no published preclinical studies on this compound, there is consequently no information on efforts to enhance its bioavailability through specialized delivery methods.

Integration with Combination Therapies in Experimental Research Settings

The investigation of a compound in combination therapies typically follows the establishment of its standalone activity and mechanism of action. Given the lack of foundational research on this compound, there are no documented instances of its use in combination with other therapeutic agents in experimental settings.

Exploration of New Synthetic Avenues and Sustainable Production Methods for Aminoquinoline Derivatives

While general synthetic methods for aminoquinoline derivatives are well-documented in chemical literature, specific research into novel, sustainable, or scalable production methods for this compound has not been published. The synthesis of aminoquinoline scaffolds often involves multi-step reactions, and ongoing research in organic chemistry aims to improve the efficiency and environmental footprint of these processes. For example, palladium-catalyzed reactions have been explored for the synthesis of some 4-aminoquinoline derivatives. However, dedicated studies on optimizing the synthesis of the 2-amino-3,8-diethyl variant are not available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3,8-diethylquinoline hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via modified Vilsmeier-Haack reactions, which are effective for quinoline derivatives. Key steps include cyclization of acetanilide precursors with POCl₃ and DMF, followed by ethyl group introduction via nucleophilic substitution. Reaction efficiency is enhanced by controlling temperature (60–80°C) and using anhydrous conditions to minimize hydrolysis by-products . Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) ensures high purity (>95%).

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the ethyl groups at positions 3 and 8 will show distinct coupling patterns in ¹H NMR (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • Mass Spectrometry : Use ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 275.2 (C₁₅H₂₀ClN₂).
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N percentages (e.g., C: 65.56%, H: 7.32%, N: 10.18%).

Q. What are the critical parameters for ensuring stability during storage of this compound?

  • Methodology : Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and hygroscopic degradation. Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolysis by-products like free amine or quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomeric equilibria or solvent effects?

  • Methodology :

  • Variable Temperature NMR : Perform experiments in DMSO-d₆ or CDCl₃ at 25–60°C to observe tautomer shifts. For instance, the amino group’s proton may exhibit dynamic exchange broadening, resolved by lowering temperature .
  • Solvent Polarity Studies : Compare UV-Vis spectra in polar (H₂O) vs. non-polar solvents (hexane) to identify solvatochromic shifts linked to electronic transitions.

Q. What strategies are effective for mitigating low yields in the ethylation step during synthesis?

  • Methodology :

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethyl bromide reactivity in biphasic systems.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 20–30% while minimizing side-product formation .

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s HOMO (-5.2 eV) suggests susceptibility to oxidation .
  • Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.